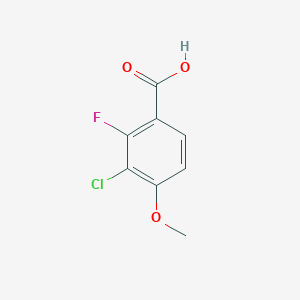![molecular formula C24H25N3O5 B2579387 6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886167-37-9](/img/structure/B2579387.png)
6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
One application of related compounds includes the development of synthetic methodologies for constructing complex organic structures. For instance, Kobayashi et al. (2001) described an efficient method for the one-pot construction of the 1H-naphtho[2,3-c]pyran-5,10-dione system, which is relevant for synthesizing pyranonaphthoquinone antibiotics (Kobayashi et al., 2001). This demonstrates the potential for complex organic molecule synthesis that could be applied to similar compounds for therapeutic or material science applications.
Electron Transport Materials
In the field of materials science, related compounds have been explored for their potential as electron transport materials in electronic devices. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte showing high conductivity and electron mobility, applicable as an electron transport layer in inverted polymer solar cells, indicating potential for similar compounds in enhancing photovoltaic efficiency (Hu et al., 2015).
Anticonvulsant Properties
Research into compounds with similar structures has also found potential biomedical applications, such as the development of anticonvulsant agents. Rybka et al. (2017) synthesized and evaluated the anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs, showing promising results for certain compounds as anticonvulsant agents (Rybka et al., 2017).
Antibacterial Activity
Another avenue of research involves the synthesis of compounds for antibacterial applications. Vartale et al. (2008) explored the synthesis and antibacterial activity of Mannich bases of 3, 4-dihydro-8-methoxy-2H-1, 2, 4-triazino[3, 4-b]benzothiazole-3, 4-dione, indicating the potential of related compounds for developing new antibacterial agents (Vartale et al., 2008).
Insecticidal Properties
Furthermore, pyridine derivatives, including those structurally related to the compound , have been investigated for their potential as insecticides. Bakhite et al. (2014) prepared and studied the insecticidal activity of several pyridine derivatives, finding significant aphidicidal activities for some compounds, suggesting similar compounds could be explored for pest control applications (Bakhite et al., 2014).
properties
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-16-6-7-17-19(15-16)32-23-20(22(17)28)21(18-5-2-3-8-25-18)27(24(23)29)10-4-9-26-11-13-31-14-12-26/h2-3,5-8,15,21H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZAKYDEVQWCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(phenylsulfonyl)-N'-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide](/img/structure/B2579307.png)



![N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2579315.png)
![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)
![dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate](/img/structure/B2579318.png)
![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)

![N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2579325.png)
![1-Butyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2579326.png)